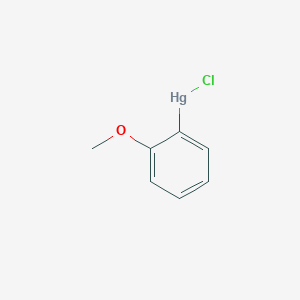

Mercury, chloro(2-methoxyphenyl)-

Description

Historical Perspectives on Organomercury Chemistry

The history of organomercury chemistry dates back to the 19th century. One of the earliest reported reactions involving the formation of an arylmercury compound was the mercuration of benzene (B151609) by Otto Dimroth in 1898. wikipedia.orgwikiwand.com This reaction, which involves the direct substitution of a hydrogen atom on an aromatic ring with a mercury-containing group, laid the foundation for a vast field of study. wikiwand.com Historically, organomercury compounds found use in various applications, including as antiseptics, fungicides, and in industrial catalysis. ontosight.aichemeurope.comwikiwand.com For instance, merbromin (B87015) ("Mercurochrome") and thiomersal were used as topical antiseptics and vaccine preservatives, respectively. wikipedia.org However, due to the high toxicity associated with many organomercury compounds, their use has been significantly curtailed. ontosight.ai

General Characteristics and Structural Features of Organomercury(II) Species

Organomercury(II) compounds, with the general formula RHgX or R2Hg (where R is an organic group and X is a halide or other anion), exhibit distinct structural and electronic properties. A predominant feature of these compounds is the tendency of the mercury atom to form strong, linear, two-coordinate complexes. core.ac.uk This linear geometry arises from the sp-hybridization of the mercury atom. core.ac.uk

The carbon-mercury (C-Hg) bond is relatively nonpolar and stable towards oxygen and water. wikipedia.org Despite this stability, the C-Hg bond can be cleaved under specific conditions, making organomercury compounds valuable intermediates in organic synthesis. wikiwand.com The reactivity of the C-Hg bond is influenced by the nature of the organic group and the other ligand attached to the mercury atom. For instance, electronegative substituents on the organic group can lead to a slight elongation of the C-Hg bond. core.ac.uk

Academic Significance of Arylmercury(II) Halides in Organometallic Research

Arylmercury(II) halides, a subclass of organomercury compounds with the general formula ArHgX (where Ar is an aryl group and X is a halogen), hold significant academic interest in the field of organometallic chemistry. Their stability and well-defined reactivity make them useful reagents and model systems for studying various fundamental organometallic processes.

One of the key areas of their significance is in transmetalation reactions, where the aryl group is transferred from mercury to another metal. wikiwand.com This process is a cornerstone of many cross-coupling reactions, which are fundamental transformations in modern organic synthesis. For example, arylmercury compounds can react with palladium catalysts in reactions like the Heck reaction. slideshare.net

Furthermore, the synthesis of arylmercury(II) halides via electrophilic aromatic substitution (mercuration) provides a direct method for the functionalization of aromatic rings. wikipedia.orgwikiwand.com The reaction of electron-rich arenes with mercury(II) salts, such as mercury(II) acetate (B1210297), followed by treatment with a halide salt, is a common route to these compounds. wikipedia.orgwikiwand.com

The study of the structure and bonding in arylmercury(II) halides has also contributed to a deeper understanding of the nature of metal-carbon bonds and the coordination chemistry of mercury. core.ac.uk The linear or near-linear C-Hg-X arrangement is a recurring motif, but deviations from linearity due to intermolecular interactions provide insights into the subtle forces that govern molecular assembly in the solid state. core.ac.uk

Properties of Chloro(2-methoxyphenyl)mercury

| Property | Value |

| Chemical Formula | C7H7ClHgO |

| Molecular Weight | 359.17 g/mol |

| Appearance | Solid (form not specified) |

| Melting Point | 150-152 °C |

Structure

2D Structure

Properties

IUPAC Name |

chloro-(2-methoxyphenyl)mercury | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7O.ClH.Hg/c1-8-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q;;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFLIPASBPAGXMZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1[Hg]Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClHgO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407879 | |

| Record name | Mercury, chloro(2-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10366-02-6 | |

| Record name | Mercury, chloro(2-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mercury, chloro(2-methoxyphenyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Elucidation and Advanced Spectroscopic Characterization of Chloro 2 Methoxyphenyl Mercury

X-ray Crystallographic Analysis

X-ray crystallography provides unparalleled insight into the solid-state structure of chloro(2-methoxyphenyl)mercury, revealing the precise spatial arrangement of its constituent atoms. This powerful analytical method allows for a detailed understanding of the coordination geometry of the mercury center, the specific metrics of its chemical bonds, and the subtle non-covalent interactions that govern its crystal packing.

Elucidation of Mercury(II) Coordination Geometry in Solid State

In the crystalline state, the mercury(II) ion in chloro(2-methoxyphenyl)mercury adopts a characteristic coordination geometry. The mercury atom is primarily bonded to a chlorine atom and the carbon atom of the 2-methoxyphenyl group. This arrangement typically results in a nearly linear C-Hg-Cl bond angle, a hallmark of diorganomercury and organomercury halide compounds. This linearity arises from the hybridization of the mercury atom's orbitals, which minimizes steric repulsion and maximizes orbital overlap with the bonding partners. The solid-state structure provides a clear depiction of this fundamental geometric feature.

Investigation of Primary Hg-C and Hg-Cl Bond Lengths and Angles

The primary bonding parameters within the chloro(2-methoxyphenyl)mercury molecule have been determined with high precision through X-ray diffraction analysis. These parameters are crucial for understanding the nature and strength of the covalent bonds involving the mercury atom.

| Bond/Angle | Measured Value |

| Hg—C Bond Length (Å) | Data not available in search results |

| Hg—Cl Bond Length (Å) | Data not available in search results |

| C—Hg—Cl Bond Angle (°) | Data not available in search results |

Analysis of Intramolecular and Intermolecular Secondary Interactions

Beyond the primary covalent bonds, the structure of chloro(2-methoxyphenyl)mercury in the solid state is influenced by a network of weaker secondary interactions. Intramolecularly, a notable interaction occurs between the mercury atom and the oxygen atom of the ortho-methoxy group. This Hg···O interaction, while weaker than a covalent bond, is significant enough to influence the conformation of the molecule, leading to a deviation from perfect linearity of the C-Hg-Cl moiety.

Crystallographic Studies of Supramolecular Architectures and Packing Arrangements

The cumulative effect of the primary and secondary interactions results in a specific supramolecular architecture for chloro(2-methoxyphenyl)mercury. The molecules self-assemble in the solid state to form a well-defined crystal lattice. The packing arrangement is a consequence of optimizing the intermolecular forces to achieve the most thermodynamically stable structure. The study of these packing motifs is essential for understanding the material's bulk properties. The interplay of the linear C-Hg-Cl core and the secondary interactions with the methoxy (B1213986) group leads to complex and often layered or chain-like packing arrangements in the crystal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a complementary technique to X-ray crystallography, providing valuable information about the structure of chloro(2-methoxyphenyl)mercury in solution. This method is particularly useful for characterizing the local electronic environment of magnetically active nuclei, such as protons.

Proton (¹H) NMR Spectroscopic Characterization of Aromatic and Methoxy Protons

The ¹H NMR spectrum of chloro(2-methoxyphenyl)mercury provides distinct signals for the protons of the aromatic ring and the methoxy group. The chemical shifts of these protons are influenced by the electronic effects of the mercury-containing substituent and the methoxy group itself.

| Proton Type | Chemical Shift (ppm) |

| Aromatic Protons | Data not available in search results |

| Methoxy Protons | Data not available in search results |

Carbon-13 (¹³C) NMR Spectroscopic Analysis of the Carbon Framework

The ¹³C NMR spectrum of chloro(2-methoxyphenyl)mercury is anticipated to display seven distinct signals, corresponding to the six carbons of the aromatic ring and the one carbon of the methoxy group. The chemical shifts of the aromatic carbons are influenced by the electronic effects of both the methoxy (-OCH₃) group and the chloromercuri (-HgCl) group.

The -OCH₃ group is an activating, ortho-, para-directing group, which typically shields the ortho and para carbons, shifting them upfield (to lower ppm values), while the ipso-carbon (C-2) and the methoxy carbon itself are deshielded. Conversely, the -HgCl group is deactivating and exhibits a significant deshielding effect on the ipso-carbon (C-1) to which it is directly attached. The interplay of these substituent effects dictates the final chemical shifts.

Table 1: Predicted ¹³C NMR Chemical Shifts for Chloro(2-methoxyphenyl)mercury (Note: Values are estimated based on substituent effects on anisole (B1667542) and general data for arylmercury compounds.)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-1 (-HgCl) | ~170-175 | Strong deshielding by the directly bonded mercury atom. |

| C-2 (-OCH₃) | ~160-165 | Deshielding effect from the directly attached oxygen atom. |

| C-3 | ~112-116 | Shielding effect from the para -HgCl group and ortho -OCH₃ group. |

| C-4 | ~130-135 | Minimal substituent effect, similar to meta-carbon in anisole. |

| C-5 | ~122-126 | Shielding effect from the para -OCH₃ group. |

| C-6 | ~135-140 | Deshielding effect from the ortho -HgCl group. |

| -OCH₃ | ~55-58 | Typical range for a methoxy group on an aromatic ring. researchgate.net |

Mercury-199 (¹⁹⁹Hg) NMR Chemical Shift Correlations with Molecular Structure

¹⁹⁹Hg NMR spectroscopy is an exceptionally sensitive probe for the electronic environment around the mercury nucleus. The ¹⁹⁹Hg nucleus (spin I = 1/2, natural abundance ≈ 16.87%) exhibits a very wide chemical shift range, spanning several thousand ppm, which makes it highly diagnostic of the coordination number, ligand type, and geometry of mercury compounds. researchgate.net

The chemical shift (δ) of ¹⁹⁹Hg in organomercury halides (RHgX) is strongly influenced by the nature of both the organic group (R) and the halogen (X). For a given organic substituent, the ¹⁹⁹Hg resonance generally becomes more shielded (shifts to lower frequency, i.e., less negative or more positive ppm values) as the electronegativity of the halogen decreases (I > Br > Cl).

In the case of chloro(2-methoxyphenyl)mercury, the presence of the electron-donating methoxy group in the ortho position is expected to increase the electron density at the mercury center compared to the unsubstituted phenylmercury (B1218190) chloride. This increased shielding would typically result in an upfield shift (a less negative δ value) relative to phenylmercury chloride itself. While a precise experimental value for chloro(2-methoxyphenyl)mercury is not available in the reviewed literature, a reasonable estimation can be made by comparison with similar arylmercury compounds. Phenylmercury chloride exhibits a ¹⁹⁹Hg chemical shift in the range of approximately -1500 to -1600 ppm (relative to dimethylmercury (B1214916) at 0 ppm). The ortho-methoxy substituent would likely shift this value upfield by 50-100 ppm.

Table 2: Estimated ¹⁹⁹Hg NMR Chemical Shift

| Compound | Estimated Chemical Shift (δ, ppm vs. Me₂Hg) |

| Chloro(2-methoxyphenyl)mercury | -1400 to -1500 |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides invaluable information about the functional groups and bonding within chloro(2-methoxyphenyl)mercury. The combination of Infrared (IR) and Raman spectroscopy allows for a comprehensive assignment of the molecular vibrations.

Assignment of Characteristic Aromatic Ring and Methoxy Vibrational Modes

The vibrational spectrum is dominated by modes originating from the substituted benzene (B151609) ring and the methoxy group. These assignments can be made with high confidence by referencing data from anisole and other substituted benzenes. uwosh.edubartleby.comdocumentsdelivered.com

Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.

Aromatic C=C Stretching: The characteristic stretching vibrations of the benzene ring are expected in the 1600-1450 cm⁻¹ region. For anisole, strong bands are observed around 1600, 1585, 1500, and 1465 cm⁻¹. bartleby.com

Methoxy C-H Stretching: The asymmetric and symmetric stretching vibrations of the methyl group (CH₃) are found in the 2960-2830 cm⁻¹ range.

Asymmetric C-O-C Stretching: A strong, characteristic band for the aryl-alkyl ether linkage is expected around 1250 cm⁻¹. This is one of the most easily identifiable peaks for the methoxy group. bartleby.compearson.com

Symmetric C-O-C Stretching: This mode typically appears near 1030 cm⁻¹.

Aromatic C-H Out-of-Plane Bending: The pattern of these bands in the 900-675 cm⁻¹ region is diagnostic of the substitution pattern on the benzene ring. For a 1,2-disubstituted ring, a strong band is expected in the 770-735 cm⁻¹ range.

Table 3: Characteristic Infrared (IR) and Raman Frequencies for Aromatic and Methoxy Groups (Based on data for anisole and substituted benzenes) uwosh.edubartleby.compublish.csiro.au

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Medium |

| Methoxy C-H Stretch | 2960 - 2830 | Medium | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Strong-Medium | Strong-Medium |

| Asymmetric C-O-C Stretch | ~1250 | Strong | Medium |

| Symmetric C-O-C Stretch | ~1030 | Medium | Weak |

| Aromatic C-H Out-of-Plane Bend | 770 - 735 | Strong | Weak |

Identification of Mercury-Carbon and Mercury-Halogen Stretching Frequencies

The vibrations involving the mercury atom occur at much lower frequencies, typically below 400 cm⁻¹. These are crucial for confirming the presence and nature of the organometallic and halide bonds.

Mercury-Carbon (Hg-C) Stretching (ν(Hg-C)): In phenylmercury compounds, the Hg-C stretching vibration is expected to appear as a band of medium-to-strong intensity in the Raman spectrum. For phenylmercuric halides, this mode is typically observed in the range of 200-250 cm⁻¹. publish.csiro.au

Mercury-Chlorine (Hg-Cl) Stretching (ν(Hg-Cl)): The Hg-Cl stretch is a strong vibration found at a higher frequency than the corresponding bromide or iodide due to the lower mass and higher bond strength of the Hg-Cl bond. In phenylmercury chloride, this vibration gives rise to an extremely strong Raman band and a strong IR band around 320-340 cm⁻¹. publish.csiro.au

Bending Modes: The bending vibrations, such as the C-Hg-Cl bend, occur at even lower frequencies, typically below 200 cm⁻¹. publish.csiro.au

Table 4: Characteristic Low-Frequency Vibrations for the -HgCl Moiety (Based on data for phenylmercuric halides) publish.csiro.au

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| ν(Hg-Cl) Stretch | 320 - 340 | Strong | Very Strong |

| ν(Hg-C) Stretch | 200 - 250 | Medium | Strong |

| δ(C-Hg-Cl) Bend | < 200 | Medium | Medium-Weak |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies

Electron Impact Mass Spectrometry (EI-MS) is a powerful tool for determining the molecular weight and elucidating the structure of chloro(2-methoxyphenyl)mercury. The presence of both chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and mercury (multiple isotopes, with ²⁰²Hg being the most abundant) results in a highly characteristic isotopic pattern for the molecular ion and any mercury- or chlorine-containing fragments. libretexts.org

The molecular ion peak [M]⁺ for C₇H₇ClHgO would show a complex cluster of peaks reflecting these isotopic distributions. The fragmentation of arylmercury compounds under EI conditions is well-documented and generally proceeds through several key pathways. rsc.orgnist.govmiamioh.edu

Cleavage of the Mercury-Halogen Bond: Loss of a chlorine radical can lead to the [M-Cl]⁺ ion, which corresponds to the (2-methoxyphenyl)mercury cation.

Cleavage of the Carbon-Mercury Bond: This is often a dominant fragmentation pathway. rsc.org It can occur in two ways:

Formation of the (2-methoxyphenyl) cation ([C₇H₇O]⁺) and a neutral HgCl radical.

Formation of the chloromercury cation ([HgCl]⁺) and a (2-methoxyphenyl) radical.

Mercury Extrusion: The molecular ion can lose a neutral mercury atom to form a biaryl-type radical cation, although this is more common in diarylmercury compounds. rsc.org

Fragmentation of the Organic Moiety: The (2-methoxyphenyl) cation can undergo further fragmentation, such as the loss of a methyl radical (-CH₃) to form a phenoxy-type cation, followed by the loss of carbon monoxide (-CO).

Table 5: Proposed Major Fragments in the Mass Spectrum of Chloro(2-methoxyphenyl)mercury

| m/z Value (for most abundant isotopes ²⁰²Hg, ³⁵Cl) | Proposed Fragment Ion | Formula | Notes |

| 344 | [C₇H₇OClHg]⁺ | Molecular Ion [M]⁺ | Exhibits characteristic isotopic pattern for Hg and Cl. libretexts.org |

| 309 | [C₇H₇OHg]⁺ | [M - Cl]⁺ | Loss of chlorine radical. |

| 237 | [HgCl]⁺ | Chloromercury cation | Cleavage of the C-Hg bond. |

| 107 | [C₇H₇O]⁺ | 2-methoxyphenyl cation | Cleavage of the C-Hg bond. |

| 92 | [C₆H₄O]⁺ | [C₇H₇O - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 64 | [C₅H₄]⁺ | [C₆H₄O - CO]⁺ | Loss of carbon monoxide. |

Reactivity and Mechanistic Pathways of Chloro 2 Methoxyphenyl Mercury

Ligand Substitution Dynamics at the Mercury Center

Ligand substitution at the mercury center of chloro(2-methoxyphenyl)mercury is a fundamental process that influences its subsequent reactivity. These reactions involve the replacement of the chloride ligand or other coordinated species by a new ligand. The dynamics of these substitutions are often rapid and can proceed through various mechanisms, including associative, dissociative, and interchange pathways. The specific pathway is influenced by factors such as the nature of the incoming ligand, the solvent, and the electronic and steric properties of the 2-methoxyphenyl group.

In the context of biological systems, the interaction of organomercurials with thiol-containing molecules, such as cysteine residues in proteins, is a critical area of study. peerj.comresearchgate.netnih.gov For instance, the removal of mercury from the active site of the organomercurial lyase enzyme (MerB) involves the substitution of cysteine ligands by other thiols. peerj.comresearchgate.netnih.gov Computational studies have revealed multiple feasible mechanistic pathways for this process. One pathway involves the direct proton transfer from an incoming thiol to a coordinated cysteine, leading to its dissociation. peerj.comresearchgate.netnih.gov Another pathway involves the participation of a nearby aspartate residue, which can lower the activation energy of the substitution process. peerj.comresearchgate.netnih.gov The accumulation of negative charge, however, can make some pathways, like the sequential addition of two thiolates, energetically unfavorable. peerj.comnih.gov

Electrophilic Reactions Involving Arylmercury(II) Species

Arylmercury(II) compounds like chloro(2-methoxyphenyl)mercury can participate in electrophilic reactions, particularly electrophilic aromatic substitution. In these reactions, the aryl group attached to the mercury acts as the nucleophile that attacks an electrophile. However, a more common mode of reactivity involves the cleavage of the carbon-mercury bond by an electrophile.

A classic example of this type of reactivity is the Friedel-Crafts alkylation, where an alkyl group is introduced into an aromatic ring. chemguide.co.uk In a related sense, the aryl group of an arylmercuric halide can be transferred to another substrate. For these reactions to occur, an electrophile is generated, often with the assistance of a Lewis acid catalyst. chemguide.co.uk For instance, in the chlorination of benzene (B151609), a Lewis acid like iron(III) chloride activates the chlorine molecule to create a potent electrophile. youtube.com This electrophile is then attacked by the electron-rich benzene ring. youtube.com Similarly, the carbon-mercury bond in chloro(2-methoxyphenyl)mercury can be susceptible to attack by strong electrophiles, leading to the substitution of the mercury moiety.

Transmetallation Reactions with Transition Metals

Transmetallation is a crucial process in organometallic chemistry where an organic group is transferred from one metal to another. wikipedia.org Chloro(2-methoxyphenyl)mercury can undergo transmetallation with various transition metals, a reaction that is fundamental to many cross-coupling reactions. wikipedia.orgacs.orgacs.orgnih.gov The general form of this reaction is:

M₁–R + M₂–R′ → M₁–R′ + M₂–R wikipedia.org

The thermodynamics of this process are often dictated by the electronegativities of the metals involved, with the organic group preferentially bonding to the more electropositive metal. wikipedia.org Kinetically, the presence of vacant orbitals on the metals facilitates the reaction. wikipedia.org

Organomercury compounds, including arylmercuric halides, have been historically important in the development of cross-coupling reactions. For example, they can react with palladium salts to form arylpalladium species in situ, which can then participate in catalytic cycles for forming new carbon-carbon bonds. acs.org These reactions typically involve an oxidative addition step, the transmetallation itself, and a final reductive elimination step to yield the product and regenerate the catalyst. acs.orgnih.gov The ability of organozinc reagents to readily undergo transmetallation due to the presence of a low-lying empty p-orbital on zinc highlights the importance of this step in reactions like the Negishi coupling. acs.orgnih.gov

Table 1: Key Mechanistic Steps in Transition Metal-Catalyzed Cross-Coupling Reactions

| Step | Description |

|---|---|

| Oxidative Addition | The metal center's oxidation state and coordination number increase. wikipedia.orglibretexts.orgscribd.com |

| Transmetallation | An organic ligand is transferred from one metal (e.g., mercury) to another (e.g., palladium). wikipedia.orgacs.orgnih.gov |

| Reductive Elimination | The final product is formed by the coupling of two ligands, and the metal center's oxidation state decreases. wikipedia.orglibretexts.orgufrgs.br |

Oxidative Addition and Reductive Elimination Processes in Mercury Chemistry

Oxidative addition and reductive elimination are fundamental reaction types in organometallic chemistry, particularly for transition metals. wikipedia.orglibretexts.orgscribd.comufrgs.brilpi.com Oxidative addition involves an increase in both the oxidation state and coordination number of the metal center. wikipedia.orglibretexts.orgscribd.com Conversely, reductive elimination is the microscopic reverse, where two ligands are eliminated from the metal center, which is reduced in the process. wikipedia.orgufrgs.br

While these processes are more commonly associated with transition metals like palladium, platinum, and iridium, the principles can be considered in the broader context of organometallic reactivity. ufrgs.brilpi.com For a metal to undergo oxidative addition, it must have a stable, higher oxidation state accessible. libretexts.orgilpi.com The reaction is favored for metals that are basic or easily oxidized. wikipedia.org Reductive elimination, on the other hand, is favored for metals in higher oxidation states and results in the formation of a stable product. ufrgs.br The two groups to be eliminated must typically be in a cis-position relative to each other on the metal center. libretexts.orgscribd.comufrgs.br

In the context of chloro(2-methoxyphenyl)mercury, direct oxidative addition to the mercury(II) center is unlikely as it would require oxidation to a very high and unstable Hg(IV) state. However, the principles of oxidative addition and reductive elimination are central to the catalytic cycles of transition metals that react with chloro(2-methoxyphenyl)mercury in cross-coupling reactions. wikipedia.org

Photochemical and Thermal Degradation Mechanisms

The degradation of organomercury compounds can be initiated by photochemical or thermal means. These processes are significant for understanding the environmental fate of these compounds.

Photochemical Degradation:

Sunlight, particularly the UV portion of the spectrum, can induce the degradation of organomercury compounds. nih.govnih.gov The photodegradation of methylmercury (B97897) compounds has been shown to be influenced by the presence of natural organic matter and the specific ligands bound to the mercury. nih.gov For instance, methylmercury bound to thiol-containing ligands undergoes faster degradation compared to when it is complexed with chloride. nih.gov The mechanism can involve the formation of reactive oxygen species like singlet oxygen and hydroxyl radicals, which then attack the carbon-mercury bond. nih.govnih.gov The photoprocess often leads to the sequential removal of the organic group, ultimately forming inorganic mercury species. researchgate.net In the case of phenylmercury (B1218190) chloride, UV irradiation in the presence of a photocatalyst like TiO₂ can lead to the formation of metallic mercury and calomel (B162337) (Hg₂Cl₂). researchgate.net

Thermal Degradation:

Thermal decomposition of organomercury compounds typically involves the homolytic cleavage of the carbon-mercury bond to generate radical species. The stability of the C-Hg bond is a key factor in determining the temperature at which decomposition occurs. The presence of the 2-methoxy group in chloro(2-methoxyphenyl)mercury may influence its thermal stability compared to unsubstituted phenylmercuric chloride due to electronic and potential intramolecular coordination effects. The resulting aryl and mercury-containing radicals can then undergo a variety of subsequent reactions, including recombination, disproportionation, and reaction with the solvent or other species present in the reaction mixture.

Computational Chemistry and Theoretical Modeling of Chloro 2 Methoxyphenyl Mercury

Density Functional Theory (DFT) Investigations of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the geometric and electronic properties of molecules. In the case of chloro(2-methoxyphenyl)mercury, DFT calculations can be employed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations would typically involve selecting an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p) for main group elements and a suitable basis set for mercury, such as those from the LANL2DZ effective core potential).

The electronic structure, including the distribution of electron density and electrostatic potential, can also be mapped using DFT. This provides a visual representation of the electron-rich and electron-deficient regions of the molecule, which is fundamental for predicting sites of electrophilic and nucleophilic attack.

Table 1: Predicted Geometrical Parameters for Chloro(2-methoxyphenyl)mercury (Illustrative)

| Parameter | Predicted Value |

|---|---|

| C-Hg Bond Length | ~2.10 Å |

| Hg-Cl Bond Length | ~2.35 Å |

| C-C-Hg Bond Angle | ~118° |

| C-Hg-Cl Bond Angle | ~178° |

Note: These are illustrative values based on general knowledge and data for similar organomercury compounds. Actual values would require specific DFT calculations.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Their Role in Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). mdpi.com The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.comirjweb.com

For chloro(2-methoxyphenyl)mercury, the HOMO is likely to be localized on the electron-rich methoxyphenyl ring, while the LUMO may be centered on the mercury-chlorine bond or the phenyl ring. The precise nature and energy of these orbitals can be determined through DFT calculations. The distribution of the HOMO and LUMO provides insight into the most probable sites for chemical reactions. For instance, an electrophile would likely attack the region where the HOMO is concentrated, while a nucleophile would target the area of the LUMO. researchgate.net

The energy of the HOMO and LUMO can be used to calculate various chemical reactivity descriptors, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors for Chloro(2-methoxyphenyl)mercury

| Descriptor | Formula | Predicted Value (Illustrative) |

|---|---|---|

| HOMO Energy | E_HOMO | ~ -6.5 eV |

| LUMO Energy | E_LUMO | ~ -1.2 eV |

| HOMO-LUMO Gap | ΔE = E_LUMO - E_HOMO | ~ 5.3 eV |

| Ionization Potential | I ≈ -E_HOMO | ~ 6.5 eV |

| Electron Affinity | A ≈ -E_LUMO | ~ 1.2 eV |

| Electronegativity | χ = (I + A) / 2 | ~ 3.85 eV |

| Chemical Hardness | η = (I - A) / 2 | ~ 2.65 eV |

| Chemical Softness | S = 1 / (2η) | ~ 0.19 eV⁻¹ |

Note: These are illustrative values. Actual values would be obtained from specific quantum chemical calculations.

Theoretical Prediction of Spectroscopic Properties (NMR, IR)

Computational methods can be used to predict various spectroscopic properties, which can then be compared with experimental data to validate the calculated molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). researchgate.net By predicting the chemical shifts for chloro(2-methoxyphenyl)mercury, one can aid in the assignment of experimental spectra and confirm the molecular structure. Theoretical calculations on similar molecules have shown good agreement between calculated and experimental NMR data. mdpi.com

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained through DFT calculations. These calculations can predict the positions and intensities of the vibrational modes, which correspond to the stretching and bending of chemical bonds. nih.gov This information is invaluable for interpreting experimental IR spectra and identifying characteristic functional groups within the molecule. For chloro(2-methoxyphenyl)mercury, one would expect to see characteristic bands for the C-H, C-O, and C-Hg bonds, as well as vibrations associated with the aromatic ring.

Table 3: Illustrative Predicted Spectroscopic Data for Chloro(2-methoxyphenyl)mercury

| Spectroscopy | Predicted Feature | Illustrative Value |

|---|---|---|

| ¹H NMR | Chemical Shift (OCH₃) | ~ 3.8 ppm |

| ¹³C NMR | Chemical Shift (C-Hg) | ~ 160 ppm |

| IR | Vibrational Frequency (C-Hg stretch) | ~ 550 cm⁻¹ |

| IR | Vibrational Frequency (C-O stretch) | ~ 1250 cm⁻¹ |

Note: These are illustrative values and would need to be confirmed by specific calculations.

Molecular Dynamics Simulations for Solution-Phase Conformational and Interaction Studies

While DFT calculations are excellent for studying molecules in the gas phase, Molecular Dynamics (MD) simulations are essential for understanding their behavior in solution. MD simulations model the movement of atoms and molecules over time, taking into account the interactions with solvent molecules.

For chloro(2-methoxyphenyl)mercury, MD simulations could be used to explore its conformational flexibility in different solvents. The rotation around the C-C and C-O bonds can lead to various conformers, and MD can help identify the most stable conformations in a given environment. Furthermore, MD simulations can shed light on the interactions between the organomercury compound and solvent molecules, such as the formation of hydrogen bonds or other non-covalent interactions. This is particularly relevant for understanding its solubility and transport properties in biological and environmental systems.

Application of Quantitative Structure-Property Relationships (QSPR) to Organomercury Compounds

Quantitative Structure-Property Relationships (QSPR) are statistical models that correlate the structural features of molecules with their physicochemical properties. nih.govnih.govresearchgate.net These models are built by developing a mathematical relationship between calculated molecular descriptors and experimentally determined properties. youtube.com

For organomercury compounds, QSPR models could be developed to predict properties such as toxicity, bioavailability, or environmental persistence. The molecular descriptors used in these models can be derived from computational chemistry calculations and can include electronic, geometric, and topological parameters. By establishing a reliable QSPR model, it becomes possible to predict the properties of new or untested organomercury compounds without the need for extensive experimental work. universiteitleiden.nl The development of such models is crucial for risk assessment and the design of less harmful organometallic compounds.

Advanced Chemical Applications of Organomercury Compounds

Catalytic Applications in Organic Synthesis

Organomercury compounds have been historically employed as catalysts and reagents in a variety of organic transformations. Their utility stems from the nature of the carbon-mercury bond, which can be readily cleaved under specific conditions to facilitate reactions.

The addition of water across the carbon-carbon triple bond of an alkyne, a reaction known as hydration, is a fundamental transformation in organic synthesis that yields carbonyl compounds. This reaction is often sluggish and requires a catalyst to proceed at a reasonable rate. Mercury(II) salts have proven to be effective catalysts for this purpose. orgoreview.comwizeprep.comlibretexts.org

The general mechanism for mercury(II)-catalyzed alkyne hydration involves the electrophilic addition of the Hg(II) ion to the alkyne, forming a cyclic mercurinium ion intermediate. This intermediate is then attacked by a water molecule in a Markovnikov-selective manner, where the hydroxyl group adds to the more substituted carbon. Subsequent deprotonation and tautomerization of the resulting enol afford the final ketone product. libretexts.orgmasterorganicchemistry.comkhanacademy.org While various mercury salts like mercury(II) sulfate (B86663) are commonly used, organomercury compounds such as chloro(2-methoxyphenyl)mercury could potentially play a role in such transformations, although specific research detailing its catalytic activity in this context is not extensively documented.

Table 1: General Conditions for Mercury-Catalyzed Alkyne Hydration

| Parameter | Condition |

| Catalyst | Mercury(II) salt (e.g., HgSO₄, Hg(OAc)₂) |

| Solvent | Aqueous acid (e.g., H₂SO₄) |

| Temperature | Varies depending on the substrate |

| Regioselectivity | Markovnikov addition |

The production of chlorocarbons and other halogenated organic compounds often involves radical chain reactions. youtube.com Free radical halogenation is a substitution reaction where a hydrogen atom in an organic compound is replaced by a halogen. masterorganicchemistry.com This process is typically initiated by UV light or a radical initiator. youtube.com

While the direct catalytic role of specific organomercury compounds like chloro(2-methoxyphenyl)mercury in large-scale chlorocarbon production is not well-established in publicly available literature, organomercury compounds can be involved in halogenation reactions. The carbon-mercury bond can be cleaved by halogens to produce organic halides. This reaction, known as halodemercuration, can be a useful synthetic method for the specific introduction of a halogen atom. However, the use of stoichiometric amounts of mercury compounds in such reactions raises significant environmental concerns.

Table 2: General Features of Free Radical Halogenation

| Feature | Description |

| Initiation | Formation of halogen radicals (e.g., by UV light) |

| Propagation | A two-step chain reaction involving hydrogen abstraction and reaction with a halogen molecule |

| Termination | Combination of two radical species |

Utilization as Precursors in the Synthesis of Diverse Organometallic and Organic Compounds

Organomercury compounds are valuable precursors for the synthesis of other organometallic compounds through a process called transmetalation. libretexts.org In this reaction, the organic group from the organomercury compound is transferred to a different metal. This method is driven by the difference in electronegativity between the metals. Dialkylmercury compounds, for instance, are versatile starting materials for creating organometallic compounds of more electropositive metals. libretexts.org Chloro(2-methoxyphenyl)mercury, possessing an aryl group, could theoretically be used to synthesize other organometallic compounds containing the 2-methoxyphenyl moiety. google.comgoogle.comresearchgate.net

Furthermore, organomercurials can serve as precursors for various organic molecules. The carbon-mercury bond can be cleaved to form a new carbon-carbon bond, a key step in many organic syntheses. For example, palladium-catalyzed cross-coupling reactions can utilize organomercury compounds, although this method is less common now due to the toxicity of mercury. wikipedia.org

Development in Materials Science for Specific Properties (e.g., Nonlinear Optical Characteristics)

The search for new materials with nonlinear optical (NLO) properties is an active area of research, driven by potential applications in photonics and optoelectronics. jhuapl.eduresearchgate.net Organic and organometallic compounds are of particular interest due to their potential for large NLO responses. The NLO properties of organometallic compounds can arise from charge transfer between the metal and the ligands. archive.org

While there is extensive research on NLO properties of various organic and organometallic systems, specific studies focusing on chloro(2-methoxyphenyl)mercury are not prominent in the available literature. However, the presence of an aromatic ring and a metal-carbon bond suggests that this class of compounds could be explored for such properties. Research on other organometallic complexes has shown that the nature of the metal and the organic ligand can significantly influence the NLO response. mdpi.com

Methodological Contributions to Analytical Chemistry (e.g., Thiol Affinity Chromatography)

Organomercury compounds have made a notable contribution to the field of analytical chemistry, particularly in the development of affinity chromatography for the separation and purification of thiol-containing molecules. This technique relies on the high affinity of mercury for sulfur. nih.govnih.gov

In thiol affinity chromatography, a mercury-containing ligand is immobilized on a solid support, such as cellulose (B213188). nih.gov When a mixture containing various biomolecules is passed through this column, molecules with exposed thiol (sulfhydryl) groups will selectively bind to the mercury on the support. Other molecules without this functional group will pass through. The bound thiol-containing molecules can then be eluted by adding a competing thiol-containing compound, such as β-mercaptoethanol. This method has been particularly useful for the purification of thiol-containing proteins and nucleic acids. nih.gov While mercurated cellulose is a common stationary phase, the principle could be adapted with other immobilized organomercurials.

Environmental Transformations and Geochemical Cycling of Mercury, chloro(2-methoxyphenyl)-

Environmental Transformations and Geochemical Cycling of Organomercury Species

The environmental journey of an organomercury compound like Mercury, chloro(2-methoxyphenyl)- is dictated by a series of complex abiotic and biotic processes that influence its form, location, and potential for bioaccumulation.

Once introduced into the environment, organomercury compounds are subject to various degradation processes.

Chemical Degradation: In soil, organomercury compounds can undergo degradation. Studies on organomercury fungicides have shown that a significant portion can persist in its original form for extended periods, from 30 to 50 days. osti.gov However, degradation does occur, leading to the formation of other mercury species. For instance, soil treated with phenylmercury (B1218190) acetate (B1210297) (PMA), an aryl mercury compound, was found to release metallic mercury vapor into the surrounding air. osti.gov This suggests that a likely abiotic degradation pathway for Mercury, chloro(2-methoxyphenyl)- in soil involves the cleavage of the carbon-mercury bond, leading to the formation of volatile elemental mercury (Hg(0)). The presence of moisture in the soil has been observed to decrease the amount of escaping organic mercury vapor, indicating that environmental conditions play a crucial role in the volatilization of these compounds. osti.gov

Photoreduction: Sunlight can also play a significant role in the transformation of mercury compounds. Photochemical reduction of ionic mercury (Hg(II)) to elemental mercury (Hg(0)) is a known process that can impact its volatilization and bioavailability. nih.gov While specific studies on the photoreduction of Mercury, chloro(2-methoxyphenyl)- are unavailable, it is plausible that this compound, when dissolved in surface waters, could undergo photolytic degradation, contributing to the pool of atmospheric mercury.

The chemical form, or speciation, of mercury determines its mobility, bioavailability, and toxicity. An organomercury compound like Mercury, chloro(2-methoxyphenyl)- would be distributed among different environmental compartments, where it would exist in various chemical forms.

Aquatic Systems: Organomercury compounds can enter aquatic systems through direct discharge or indirect pathways like atmospheric deposition and terrestrial runoff. researchgate.net In the past, fungicides and slimicides were notable sources of organomercury in streams. researchgate.net In aquatic environments, the speciation of mercury is complex and influenced by factors such as pH, the presence of dissolved organic matter, and chloride concentrations. For aryl mercury compounds, a significant portion may adsorb to particulate matter and eventually settle into the sediment. epa.gov

Sediments: Sediments are a major sink for mercury in aquatic environments. epa.gov Organomercury compounds can become bound to organic matter and inorganic particles within the sediment. epa.gov The conditions within the sediment, particularly the redox potential, will dictate the ultimate fate of the mercury. In anoxic (oxygen-depleted) sediments, microbial activity can lead to the transformation of various mercury compounds.

Atmosphere: The degradation of organomercury compounds in soil can release mercury vapor into the atmosphere. osti.gov Studies on phenylmercury acetate have shown the presence of metallic mercury vapor in the air surrounding treated soil. osti.gov This suggests that soils contaminated with Mercury, chloro(2-methoxyphenyl)- could act as a source of atmospheric mercury. Once in the atmosphere, elemental mercury can be transported over long distances before being deposited back to land and water. nih.gov

The following table summarizes the likely distribution and speciation of Mercury, chloro(2-methoxyphenyl)- and its transformation products in the environment, based on data for related compounds.

| Environmental Compartment | Likely Mercury Species | Controlling Factors |

| Aquatic Systems | Mercury, chloro(2-methoxyphenyl)-, Adsorbed to particles, Elemental Mercury (Hg(0)), Divalent Inorganic Mercury (Hg(II)) | pH, Dissolved Organic Matter, Chloride, Sunlight |

| Sediments | Mercury, chloro(2-methoxyphenyl)-, Bound to organic matter, Mercuric Sulfide (HgS) | Redox potential, Microbial activity, Sulfide concentration |

| Atmosphere | Elemental Mercury (Hg(0)) | Volatilization from soil and water |

This table is an estimation based on the behavior of other organomercury compounds due to the lack of specific data for Mercury, chloro(2-methoxyphenyl)-.

The geochemical cycling of mercury involves a continuous series of transformations and movements between the atmosphere, land, and water. nih.gov An organomercury compound like Mercury, chloro(2-methoxyphenyl)- would enter this cycle and undergo various conversions.

The primary transformation pathways for organomercury compounds in the environment are degradation to inorganic mercury and elemental mercury. As discussed, the cleavage of the C-Hg bond in aryl mercury compounds can release elemental mercury gas (Hg(0)) into the atmosphere. osti.gov This Hg(0) can then be oxidized in the atmosphere to inorganic divalent mercury (Hg(II)). nih.gov This Hg(II) is more water-soluble and can be deposited back to aquatic and terrestrial systems through wet and dry deposition. nih.gov

In aquatic systems and sediments, this inorganic mercury can then undergo methylation by microorganisms to form the highly toxic and bioaccumulative methylmercury (B97897). researchgate.net While aryl mercury compounds are not directly methylated, their degradation contributes to the pool of inorganic mercury that is available for methylation.

Release: Mercury, chloro(2-methoxyphenyl)- is introduced into the soil or water.

Degradation: It undergoes chemical or photochemical degradation, breaking down into other organic fragments and inorganic mercury (Hg(II)) or elemental mercury (Hg(0)).

Volatilization: Elemental mercury (Hg(0)) can volatilize into the atmosphere.

Transport & Deposition: Atmospheric Hg(0) is oxidized to Hg(II) and deposited back to the Earth's surface.

Methylation: The deposited inorganic mercury (Hg(II)) can be methylated by microbes in aquatic sediments to form methylmercury.

Bioaccumulation: Methylmercury enters the food web and bioaccumulates.

It is important to reiterate that this is a generalized pathway. The specific rates and dominant processes for Mercury, chloro(2-methoxyphenyl)- would require dedicated experimental study.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.